![molecular formula C15H21N7OS B2931946 4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine CAS No. 2415490-27-4](/img/structure/B2931946.png)
4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 2-amino-5-methyl-1,3,4-thiadiazole reacts with chloroaecetylchloride in a suitable solvent. The resulting product is then cyclized with thiourea at reflux temperature in methanol, yielding N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine . This intermediate compound is further diazotized and coupled with various naphthalene acid couplers to create a new series of acid dyes (AD1-AD13) .
Molecular Structure Analysis
The molecular structure of 4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine consists of several interconnected rings. A close inspection reveals two main fragments: 4-methyl coumarin and 2-methyl-1,3,4-thiadiazole , connected by a –S–CH₂–CH₂–S– bridge .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. For example, it can undergo diazotization and coupling to form acid dyes .
properties
IUPAC Name |
4-[4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-12-18-19-15(24-12)22-6-4-20(5-7-22)13-2-3-16-14(17-13)21-8-10-23-11-9-21/h2-3H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBBWCVSFMBOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
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